molecular formula C12H15ClO2 B13784644 Pentyl 4-chlorobenzoate

Pentyl 4-chlorobenzoate

Cat. No.: B13784644
M. Wt: 226.70 g/mol
InChI Key: APVFEMBQOQUREJ-UHFFFAOYSA-N
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Description

. It is a derivative of benzoic acid where the hydrogen atom of the carboxyl group is replaced by a pentyl group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzoic acid pentyl ester can be synthesized through esterification reactions. One common method involves the reaction of 4-chlorobenzoic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the esterification process can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in these reactors can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzoic acid pentyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorobenzoic acid pentyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorobenzoic acid pentyl ester involves its interaction with various molecular targets. In biological systems, the ester linkage can be hydrolyzed by esterases, releasing 4-chlorobenzoic acid and pentanol. The released 4-chlorobenzoic acid can then interact with cellular components, potentially inhibiting enzymes or altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobenzoic acid pentyl ester is unique due to the presence of both the chlorine substituent and the pentyl ester group. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

pentyl 4-chlorobenzoate

InChI

InChI=1S/C12H15ClO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3

InChI Key

APVFEMBQOQUREJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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